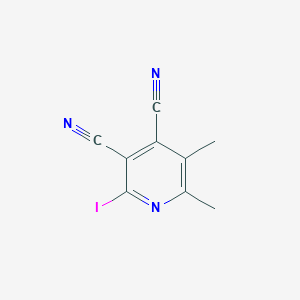

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile

Description

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of iodine and two methyl groups attached to the pyridine ring, along with two cyano groups at the 3 and 4 positions

Properties

Molecular Formula |

C9H6IN3 |

|---|---|

Molecular Weight |

283.07 g/mol |

IUPAC Name |

2-iodo-5,6-dimethylpyridine-3,4-dicarbonitrile |

InChI |

InChI=1S/C9H6IN3/c1-5-6(2)13-9(10)8(4-12)7(5)3-11/h1-2H3 |

InChI Key |

XKINJZMSHUKKFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=C1C#N)C#N)I)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile typically involves the introduction of iodine and cyano groups onto a pyridine ring. One common method involves the nucleophilic substitution of halogen atoms by cyanide ions. For example, starting from 2-halopyridines that already contain a nitrile group at the 3 position, a second cyano group can be introduced by nucleophilic substitution using metal cyanides such as potassium cyanide (KCN) or copper cyanide (CuCN) under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Oxidation and Reduction: The cyano groups can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and metal cyanides (e.g., KCN, CuCN) are commonly used.

Cyclization: Catalysts and specific reaction conditions, such as elevated temperatures and the presence of acids or bases, are often required.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while cyclization reactions can produce various fused heterocyclic compounds .

Scientific Research Applications

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

Photodynamic Therapy: The compound and its derivatives are explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.

Mechanism of Action

The mechanism of action of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The molecular targets and pathways involved vary based on the specific biological context and the nature of the reactive intermediates formed .

Comparison with Similar Compounds

Similar Compounds

4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar in structure but lacks the iodine atom.

2-Chloropyridine-3,4-dicarbonitrile: Contains chlorine instead of iodine.

2,6-Dimethylpyridine-3,5-dicarbonitrile: Differently substituted pyridine with cyano groups at the 3 and 5 positions.

Uniqueness

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The iodine atom can act as a leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Biological Activity

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic compound notable for its unique structure, which includes a pyridine ring substituted with iodine and dicarbonitrile groups. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.

Chemical Structure and Properties

The molecular formula of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile reflects its complex structure:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Substituents :

- Iodine at the 2-position.

- Methyl groups at the 5 and 6 positions.

- Dicarbonitrile groups at the 3 and 4 positions.

These features contribute to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile may exhibit significant biological activities through interactions with various enzymes and receptors. The presence of both iodine and nitrile groups enhances its affinity for biological targets, suggesting potential therapeutic applications.

Antimicrobial Activity

Research has shown that pyridine derivatives often possess antimicrobial properties. For instance, compounds structurally related to 2-Iodo-5,6-dimethylpyridine have demonstrated efficacy against various bacterial strains. The following table summarizes the antimicrobial activity of related pyridine compounds:

| Compound Name | Activity (MIC μg/mL) | Target Organisms |

|---|---|---|

| 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile | TBD | TBD |

| 4,6-Dimethylnicotinonitrile | 6.25 - 12.5 | B. subtilis, S. aureus, E. coli |

| 2-Bromo-4,6-dimethyl-nicotinonitrile | TBD | TBD |

Note: MIC values for 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile are yet to be determined.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Potential inhibition of metabolic enzymes linked to disease pathways.

- Receptor Interaction : Binding to specific receptors that modulate cellular responses.

Case Studies

Several studies have explored the biological activity of pyridine derivatives:

- Antibacterial Studies : Research conducted by Judge et al. indicated that certain pyridine derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile .

- Antiviral Research : The emergence of SARS-CoV-2 has spurred interest in new antiviral agents derived from pyridine compounds. The structural characteristics of 2-Iodo-5,6-dimethylpyridine may enhance its efficacy against viral pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Variations in substituents can significantly influence the potency and selectivity of these compounds against specific biological targets.

Key Findings from SAR Studies:

- Iodine Substitution : Enhances reactivity compared to brominated or unsubstituted analogs.

- Nitrile Groups : Contribute to increased lipophilicity and potential receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.